N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl, fluorophenyl, sulfonyl, and piperazinyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions to yield 4-[(4-fluorophenyl)sulfonyl]piperazine.
Acylation reaction: The intermediate 4-[(4-fluorophenyl)sulfonyl]piperazine is then reacted with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product, .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide: can be compared with other compounds that have similar structural features, such as:
- N-(3,4-dichlorophenyl)-2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}acetamide
- N-(3,4-dichlorophenyl)-2-{4-[(4-bromophenyl)sulfonyl]piperazinyl}acetamide
- N-(3,4-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide
These compounds share the core structure but differ in the substituents on the phenyl rings, which can lead to variations in their chemical reactivity and biological activity. The presence of different halogens or functional groups can significantly influence the compound’s properties, making This compound unique in its specific interactions and applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIBPWTNFKYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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